Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate
Description
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative featuring an ethyl oxoacetate ester group. Its molecular formula is C₉H₈FNO₃, with a molecular weight of 213.17 g/mol. The compound is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an oxoacetate ester at the 3-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for HIV entry inhibitors, kinase inhibitors, and anticancer agents .
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)6-3-7(10)5-11-4-6/h3-5H,2H2,1H3 |
InChI Key |
XAZPUTUUTIZHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 5-fluoropyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 5-fluoropyridine-3-carboxylic acid.
Reduction: Formation of ethyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity and stability.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Halogen/Substituent | LogP<sup>a</sup> | Bioactivity (IC₅₀) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₈FNO₃ | 5-F (pyridine) | 1.2 | N/A | HIV entry inhibitors |
| Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate | C₉H₈ClNO₃ | 2-Cl (pyridine) | 1.8 | 0.65 μM (anticancer) | Anticancer agents |
| Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | C₁₀H₈F₂O₃ | 3,4-F (phenyl) | 2.1 | N/A | PPARγ agonists |
| Methyl 2-(4-fluorophenyl)-2-oxoacetate | C₉H₇FO₃ | 4-F (phenyl) | 0.9 | N/A | Receptor antagonists |
| Ethyl 2-(5-methoxyindol-3-yl)-2-oxoacetate | C₁₃H₁₃NO₄ | 5-OCH₃ (indole) | 1.5 | 0.12 μM (kinase) | Kinase inhibitors |
<sup>a</sup> Predicted using ChemAxon software.
Biological Activity
Ethyl 2-(5-fluoropyridin-3-yl)-2-oxoacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom at the 5-position, along with an ethyl ester group attached to a keto functional group. This structure is significant as the presence of the fluorine atom can enhance lipophilicity and influence its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 185.16 g/mol |
| Functional Groups | Ester, Ketone, Pyridine |
| Fluorine Position | 5-position on the pyridine ring |
This compound's mechanism of action is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorine atom enhances binding affinity, which may facilitate modulation of biological pathways relevant to disease processes.
Potential Biological Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and survival.
Research Findings
Recent studies have explored the biological activities of this compound and related compounds:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of human breast cancer cells by targeting specific proteins involved in cell cycle regulation.
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, highlighting their potential in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focused on a derivative of this compound showed that it effectively reduced tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Screening
In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Derivative : Starting from commercially available pyridine derivatives.
- Esterification Reaction : The reaction between the pyridine derivative and ethyl acetoacetate under acidic conditions.
- Fluorination Step : Introduction of the fluorine substituent at the desired position using fluorinating agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
